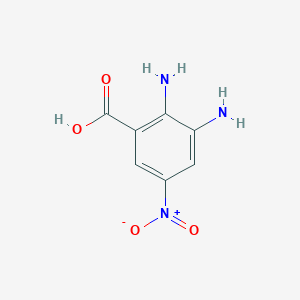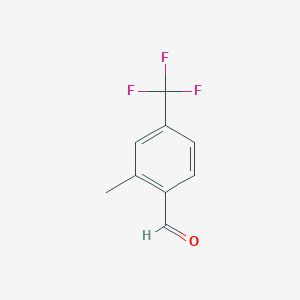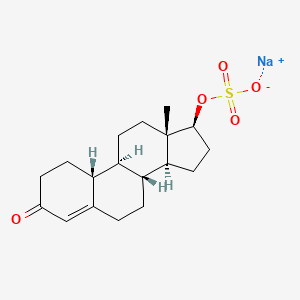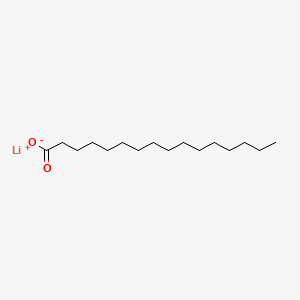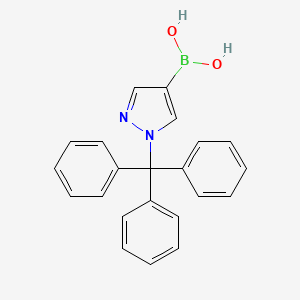
Ácido (1-Tritil-1H-pirazol-4-il)borónico
Descripción general
Descripción
“(1-Trityl-1H-pyrazol-4-yl)boronic acid” is a chemical compound with the CAS Number: 207307-51-5 . It has a molecular weight of 354.22 . The IUPAC name for this compound is (1-trityl-1H-pyrazol-4-yl)boronic acid .
Molecular Structure Analysis
The InChI code for “(1-Trityl-1H-pyrazol-4-yl)boronic acid” is 1S/C22H19BN2O2/c26-23(27)21-16-24-25(17-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17,26-27H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“(1-Trityl-1H-pyrazol-4-yl)boronic acid” is a solid substance . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Reacciones de Acoplamiento Cruzado de Suzuki-Miyaura
Ácido (1-Tritil-1H-pirazol-4-il)borónico: es un reactivo fundamental en las reacciones de acoplamiento cruzado de Suzuki-Miyaura . Esta reacción se utiliza ampliamente para formar enlaces carbono-carbono, un paso fundamental en la síntesis de diversos compuestos orgánicos, incluidos productos farmacéuticos, agroquímicos y materiales orgánicos.
Hidrogenación Asimétrica Catalizada por Rutenio
Este compuesto sirve como un reactivo significativo en la hidrogenación asimétrica catalizada por rutenio . El proceso es esencial para producir moléculas quirales con alto exceso enantiomérico, que son cruciales en el desarrollo de medicamentos que requieren una estereoquímica específica para su actividad biológica.
Desarrollo de Inhibidores del VEGF
Los inhibidores del VEGF juegan un papel crítico en el tratamiento de enfermedades caracterizadas por angiogénesis anormal, como el cáncer y la degeneración macular asociada a la edad. This compound se utiliza en la preparación de estos inhibidores .
Síntesis de Inhibidores de la Quinasa Aurora
Las quinasas Aurora son esenciales para la proliferación celular. Los inhibidores dirigidos a estas quinasas están siendo investigados para la terapia del cáncer. El compuesto en cuestión se utiliza en la síntesis de estos inhibidores, ofreciendo posibles aplicaciones terapéuticas .
Inhibidores de RHO (ROCK)
Las quinasas de proteínas asociadas a RHO (ROCK) están involucradas en diversas funciones celulares. Los inhibidores de ROCK tienen potencial terapéutico en enfermedades cardiovasculares, glaucoma y cáncer. This compound se utiliza en la creación de estos inhibidores .
Inhibidores de la Cinasa Janus 2 (JAK2)
JAK2 es un objetivo para el tratamiento de trastornos mieloproliferativos. Los compuestos que inhiben JAK2 pueden sintetizarse utilizando This compound, contribuyendo al desarrollo de nuevos tratamientos .
Inhibidores de c-MET y ALK
c-MET y ALK son objetivos importantes en la terapia del cáncer. El derivado de ácido borónico se emplea en la síntesis de inhibidores que pueden interferir con las vías de señalización de estas proteínas, ofreciendo una ruta hacia nuevos tratamientos contra el cáncer .
Síntesis de Compuestos Biológicamente Activos
Por último, This compound es un reactivo versátil para la síntesis de una amplia gama de compuestos biológicamente activos, incluidos aquellos con actividades antileishmaniales y antimaláricas . Esto destaca su importancia en el desarrollo de nuevas terapias para enfermedades infecciosas.
Safety and Hazards
Mecanismo De Acción
Target of Action
(1-Trityl-1H-pyrazol-4-yl)boronic acid is a pyrazole-bearing compound known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that (1-Trityl-1H-pyrazol-4-yl)boronic acid may have a similar mode of action.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it is likely that the compound interferes with the life cycle of the parasites, disrupting their ability to infect host cells and reproduce .
Pharmacokinetics
Like other boronic acids, it is expected to have good bioavailability due to its ability to form reversible covalent bonds with target enzymes, which can enhance its absorption and distribution .
Result of Action
The result of the action of (1-Trityl-1H-pyrazol-4-yl)boronic acid is the inhibition of the growth and proliferation of Leishmania and Plasmodium parasites . This leads to a reduction in the severity of the diseases caused by these parasites, namely leishmaniasis and malaria .
Action Environment
The action, efficacy, and stability of (1-Trityl-1H-pyrazol-4-yl)boronic acid can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as suggested by its recommended storage temperature of 2-8°C . Additionally, the compound’s action can be influenced by the physiological environment within the host organism, including pH, presence of other metabolites, and immune responses.
Propiedades
IUPAC Name |
(1-tritylpyrazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BN2O2/c26-23(27)21-16-24-25(17-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17,26-27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDLSKWVNTXEFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621810 | |
| Record name | [1-(Triphenylmethyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
207307-51-5 | |
| Record name | [1-(Triphenylmethyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



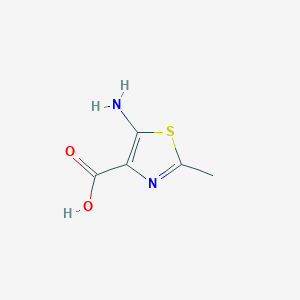
![3-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1603008.png)
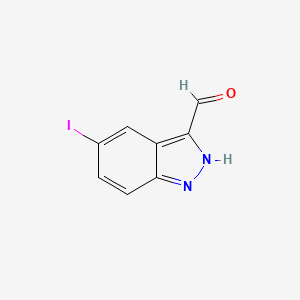
![4-Ethoxy-3-(1-methyl-3-propyl-7-thioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride](/img/structure/B1603011.png)
![3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylic acid](/img/structure/B1603013.png)
